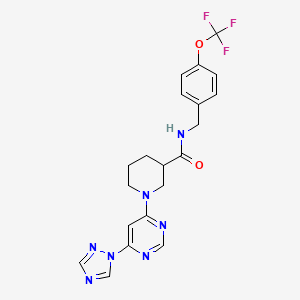
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20F3N7O2 and its molecular weight is 447.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide represents a novel class of chemical entities that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a triazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of a piperidine ring and a trifluoromethoxy benzyl group further enhances its pharmacological profile. The structural formula can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole Structure |
| Pyrimidine | Pyrimidine Structure |
| Piperidine | Piperidine Structure |
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation in various cancer cell lines:
- HCT116 Cancer Cells : The compound demonstrated an IC50 value of 5.19 µM, indicating potent cytotoxicity against colorectal cancer cells .
- Mechanism of Action : The compound induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization .
Antimicrobial Activity
The triazole moiety is also associated with antifungal and antibacterial activities. For example, triazole derivatives have shown effectiveness against various pathogens:
- Fungal Infections : Triazole-containing compounds are recognized for their antifungal properties against Candida species .
- Bacterial Infections : Certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Efficacy
A study conducted by Wei et al. synthesized a series of triazole-containing compounds that were evaluated for their anticancer effects. One derivative showed remarkable selectivity towards multidrug-resistant cancer cells, highlighting the potential of triazole derivatives in overcoming resistance mechanisms .
Study 2: Mechanistic Insights
In another investigation, the effects on cell migration and apoptosis were assessed using Transwell assays. The results indicated that treatment with the compound significantly reduced the migration of HCT116 cells and altered the expression of key epithelial-to-mesenchymal transition markers .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
Eigenschaften
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c21-20(22,23)32-16-5-3-14(4-6-16)9-25-19(31)15-2-1-7-29(10-15)17-8-18(27-12-26-17)30-13-24-11-28-30/h3-6,8,11-13,15H,1-2,7,9-10H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZVBTDUOYEYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














